1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

GPCR Pharmacology Immunomodulation GPR35 Agonism

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a specialized benzoyl-piperazine derivative with a unique 3-bromo-5-methyl substitution pattern, validated as a GPR35 agonist with an IC50 of 380 nM. This compound's N4-methyl group enhances blood-brain barrier permeability, making it a preferred tool compound for CNS research. Its specific regioisomeric form is essential for consistent Suzuki-Miyaura cross-coupling reactions in diversity-oriented synthesis. Procure this high-purity research chemical for your pharmacological and synthetic chemistry studies.

Molecular Formula C13H17BrN2O
Molecular Weight 297.19 g/mol
Cat. No. B7975175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine
Molecular FormulaC13H17BrN2O
Molecular Weight297.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C(=O)N2CCN(CC2)C
InChIInChI=1S/C13H17BrN2O/c1-10-7-11(9-12(14)8-10)13(17)16-5-3-15(2)4-6-16/h7-9H,3-6H2,1-2H3
InChIKeyIJGPISGSNBJJBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine: Technical Baseline for Sourcing Decisions


1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine (CAS 1913253-37-8) is a synthetic benzoyl-piperazine derivative. Its structure comprises a 3-bromo-5-methylbenzoyl moiety coupled to the N1 position of a 4-methylpiperazine ring. This specific substitution pattern distinguishes it from regioisomers (e.g., 2-bromo analogs) and other N-substituted piperazines. The compound is primarily recognized as a chemical intermediate and a pharmacological tool compound, with documented biological activity as a G-protein coupled receptor 35 (GPR35) agonist [1]. Its chemical properties, including a calculated LogP of approximately 2.02, place it in a distinct physicochemical space compared to its N-desmethyl counterpart [2].

Why 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine Cannot Be Directly Substituted by Generic Piperazine Analogs


Generic substitution among benzoyl-piperazines is scientifically invalid due to significant structure-activity relationship (SAR) divergences. The N4-methyl group on the piperazine ring is not merely a minor structural variation; it is a critical modulator of both pharmacokinetic properties and target engagement. Methylation of the piperazine nitrogen reduces hydrogen-bond donor capacity, which is associated with enhanced blood-brain barrier (BBB) permeability and altered metabolic stability compared to N-H analogs [1]. Furthermore, the specific 3-bromo-5-methyl substitution pattern on the benzoyl ring provides a unique steric and electronic environment for GPR35 agonism. The location of the bromine atom is critical: 3-bromo regioisomers exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to 2-bromo isomers, which are often sterically hindered [2]. Simply substituting a different regioisomer or a non-methylated piperazine will yield a different molecule with unverified and likely divergent activity profiles. The quantitative differentiation provided in Section 3 establishes the procurement rationale for this precise compound.

Quantitative Differentiation of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine for Scientific Procurement


GPR35 Agonist Potency: N-Methylpiperazine Activity Baseline

In functional assays using human HT-29 colorectal adenocarcinoma cells, 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine acts as an agonist at the orphan receptor GPR35. Its potency is defined by an IC50 of 380 nM for inducing cell desensitization to the reference agonist zaprinast (1 μM) [1]. While direct comparative data for the N-desmethyl analog is not reported in this specific assay, general SAR for related benzoyl-piperazine chemotypes indicates that N4-methylation is often associated with enhanced membrane permeability and target engagement [2]. The presence of the methyl group distinguishes it from the unsubstituted piperazine analog, 1-(3-bromo-5-methylbenzoyl)piperazine, which would be predicted to have lower lipophilicity and potentially reduced cellular activity. This quantitative activity point provides a verifiable baseline for evaluating this compound in GPR35-related research.

GPCR Pharmacology Immunomodulation GPR35 Agonism

Physicochemical Differentiation: LogP and Permeability Potential

The lipophilicity of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine (calculated LogP = 2.02) [1] is a key differentiator from its N-desmethyl analog, 1-(3-bromo-5-methylbenzoyl)piperazine hydrochloride (calculated LogP = 1.75) . This difference of +0.27 LogP units is significant in medicinal chemistry, as it falls within the optimal range for balancing aqueous solubility and passive membrane permeability. An increase in LogP is associated with a higher likelihood of crossing lipid bilayers, including the blood-brain barrier, making the N-methyl derivative a distinct candidate for CNS-targeting probe development. For researchers selecting building blocks, this measured difference in LogP is a critical, quantifiable factor that distinguishes the target compound from its non-methylated counterpart, potentially affecting downstream assay performance and in vivo distribution [2].

Physicochemical Properties Drug Likeness LogP

Synthetic Versatility: Bromo-Regioisomer Reactivity for Downstream Chemistry

The position of the bromine atom on the aromatic ring dictates its utility as a synthetic intermediate. 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine features a bromine atom at the *meta* position relative to the benzoyl linkage. This 3-bromo substitution pattern is less sterically hindered than the 2-bromo (ortho) regioisomer, rendering it significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with aryl boronic acids [1]. For chemists seeking to derivatize the core scaffold, the 3-bromo isomer offers a higher probability of successful coupling and generally provides superior yields compared to its 2-bromo analog. This is a critical procurement consideration for users building compound libraries via late-stage functionalization; selecting the correct regioisomer upfront avoids costly synthesis failures.

Cross-Coupling Suzuki-Miyaura Building Blocks

Defined Application Scenarios for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine Procurement


GPR35 Agonist Pharmacological Tool and Probe Development

Based on its demonstrated IC50 of 380 nM in GPR35 agonist assays [1], this compound is suitable for use as a small-molecule probe in basic research studying GPR35-mediated signaling pathways in immunology and gastrointestinal biology. Its distinct LogP profile relative to the N-desmethyl analog makes it a preferred candidate for studies requiring cell-permeable tools. Researchers can use this compound as a benchmark in SAR studies aimed at optimizing GPR35 agonists, with the 3-bromo position offering a clear vector for further synthetic elaboration.

Diversifiable Chemical Building Block for Library Synthesis

The compound's 3-bromo substituent makes it a privileged building block for diversity-oriented synthesis [1]. It is specifically recommended for chemists planning to perform Suzuki-Miyaura cross-coupling reactions to generate biaryl-containing piperazine libraries. The favorable LogP (2.02) [2] and methylpiperazine motif ensure that the resulting coupled products will reside in a drug-like chemical space, making this intermediate valuable for medicinal chemistry campaigns targeting CNS and peripheral targets.

Analytical Reference Standard for Impurity Profiling

Due to the prevalence of 4-methylpiperazine and benzoyl moieties in active pharmaceutical ingredients (APIs) such as certain antipsychotics and antiemetics, this compound serves as a valuable synthetic impurity or degradant standard. Its defined physicochemical properties (LogP 2.02) [1] allow for robust method development and validation in HPLC and LC-MS assays for pharmaceutical quality control, providing a distinct retention time and mass signature for tracking potential process-related impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.